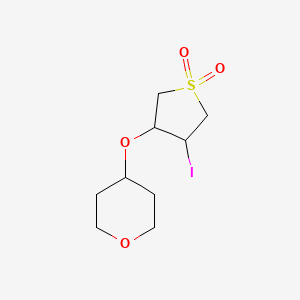
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione is a chemical compound known for its unique structure and properties It contains an iodine atom, an oxane ring, and a thiolane ring with a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using a tetrahydropyran derivative.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.
Formation of the Thiolane Ring: The thiolane ring is formed by cyclization of a suitable dithiol or by using a thiolane derivative.
Oxidation to Sulfone: The thiolane ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thiolane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolanes.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and sulfone group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-4-(oxan-4-yloxy)benzoic acid
- 3-Iodo-4-(oxan-4-ylmethoxy)benzoic acid
Uniqueness
3-Iodo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione is unique due to its combination of an iodine atom, oxane ring, and thiolane ring with a sulfone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C9H15IO4S |
|---|---|
Poids moléculaire |
346.18 g/mol |
Nom IUPAC |
3-iodo-4-(oxan-4-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15IO4S/c10-8-5-15(11,12)6-9(8)14-7-1-3-13-4-2-7/h7-9H,1-6H2 |
Clé InChI |
CLKODEGEAOLYAQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2CS(=O)(=O)CC2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


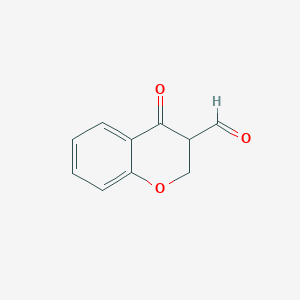
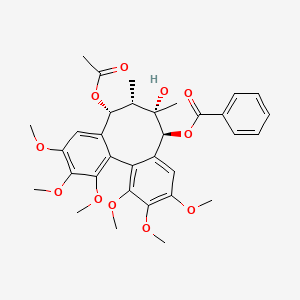
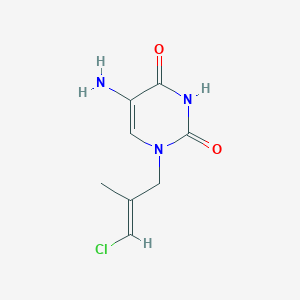

![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)
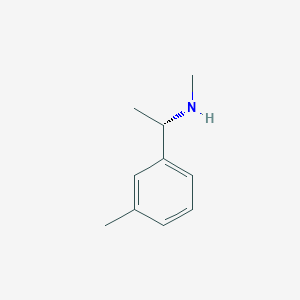
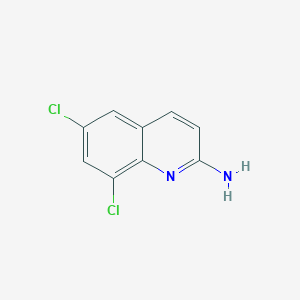
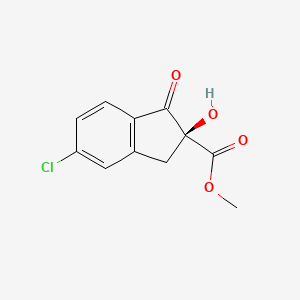
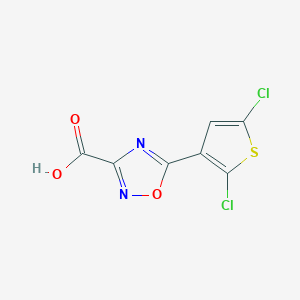
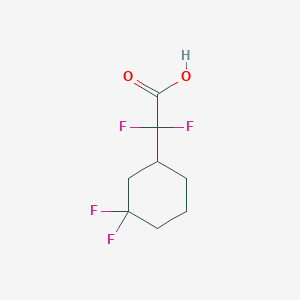
![1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane](/img/structure/B13063708.png)


![4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13063712.png)
